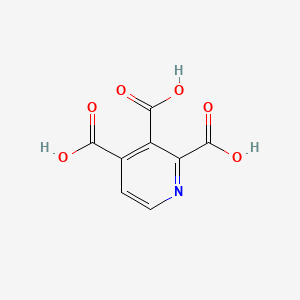

2,3,4-Pyridinetricarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

632-95-1 |

|---|---|

Molecular Formula |

C8H5NO6 |

Molecular Weight |

211.13 g/mol |

IUPAC Name |

pyridine-2,3,4-tricarboxylic acid |

InChI |

InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

VOTYOVOSRFKUSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies of Pyridinetricarboxylic Acids

Oxidation Reactions for Pyridine (B92270) Ring Functionalization (General Principles)

Oxidation is a fundamental strategy for the synthesis of pyridinetricarboxylic acids. This typically involves the conversion of alkyl side chains on a pyridine ring into carboxylic acid groups. The choice of oxidizing agent and reaction conditions is critical to achieve the desired product and yield. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. google.comlibretexts.org

The reactivity of alkylpyridines to oxidation depends on the nature and position of the alkyl groups. For instance, the oxidation of alkylbenzenes to benzoic acid using potassium permanganate is a well-established reaction that works if a hydrogen atom is attached to the benzylic carbon. masterorganicchemistry.com Similar principles apply to the oxidation of alkylpyridines.

Potassium Permanganate Oxidation Routes

Potassium permanganate (KMnO₄) is a powerful oxidizing agent widely used in organic synthesis. patsnap.com It can oxidize alkyl groups attached to a pyridine ring to carboxylic acid groups. The reaction is often carried out in an alkaline solution at elevated temperatures. google.com For example, alkyl pyridines are known to be oxidized to pyridine carboxylic acids using alkaline potassium permanganate. google.com The reaction mechanism involves the permanganate ion (MnO₄⁻), where manganese is in a high +7 oxidation state, acting as a strong electron acceptor. patsnap.com

The conditions of the oxidation, such as pH, play a significant role. In acidic solutions, permanganate is reduced to Mn²⁺, while in neutral or alkaline solutions, it typically forms manganese dioxide (MnO₂). patsnap.com While the oxidation of some alkylpyridines with potassium permanganate in acidic solution has been reported as unsuccessful, leading to ring degradation, alkaline conditions have proven more effective for producing pyridine carboxylic acids. google.com For instance, the oxidation of lepidine (4-methylquinoline) with permanganate can yield 4-methylpyridine-2,3-dicarboxylic acid. google.com

Chromium Trioxide Oxidation Routes

Chromium trioxide (CrO₃) is another potent oxidizing agent used for converting alcohols and alkyl groups to carbonyls and carboxylic acids. organic-chemistry.org It is often used in combination with pyridine to form complexes like the Sarett or Collins reagents, which are soluble in organic solvents. wikipedia.org These reagents are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones. wikipedia.org

The chromium trioxide-pyridine complex can be prepared in situ by adding chromium trioxide to pyridine in a solvent like dichloromethane. orgsyn.org This method avoids the difficulties of isolating the complex and facilitates product isolation. orgsyn.orgacs.org The oxidation of substituted quinolines with chromic acid has been shown to selectively attack the alkyl group over the benzene (B151609) ring. google.com For example, the oxidation of β-methylquinoline with chromic acid results in the oxidation of the methyl group. google.com

Hydrolysis of Ester Derivatives (General Principles)

Another synthetic route to 2,3,4-pyridinetricarboxylic acid is through the hydrolysis of its corresponding ester derivatives. ontosight.ai This method is particularly useful when the direct oxidation of the parent alkylpyridine is challenging or leads to low yields. The synthesis often starts with the creation of a pyridine derivative with ester groups, which is then hydrolyzed to the carboxylic acid. A laboratory route for 2,6-lutidine, for example, involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia (B1221849) source to form a dihydropyridine (B1217469) with ester groups, which is subsequently hydrolyzed and decarboxylated. wikipedia.orgchemicalbook.com

Considerations for Isomer-Specific Synthesis

The synthesis of a specific pyridinetricarboxylic acid isomer requires careful selection of the starting material and reaction conditions. The substitution pattern on the initial pyridine or quinoline (B57606) ring dictates the final positions of the carboxylic acid groups. For example, the oxidation of 2,3,4-collidine is a direct route to this compound. ontosight.ai

The synthesis of different isomers often necessitates starting with the appropriately substituted precursor. There are several known isomers of pyridinetricarboxylic acid, including 2,3,5-, 2,3,6-, 2,4,5- (Berberonic acid), 2,4,6- (Collidinic acid), and 3,4,5-pyridinetricarboxylic acid. wikipedia.org The synthesis of these isomers relies on the availability of the corresponding substituted pyridines or other heterocyclic precursors. For instance, polycarboxylate ligands with both nitrogen and oxygen donor atoms, like pyridinedicarboxylic acids, are valuable in constructing metal-organic frameworks. researchgate.net The specific isomer used influences the resulting structure and properties of these frameworks.

Coordination Chemistry and Complexation Behavior of Pyridinetricarboxylic Acid Ligands

Ligand Design and Coordination Modes

The structural arrangement of donor atoms in 2,3,4-pyridinetricarboxylic acid suggests a high potential for complex and varied coordination behavior. The presence of a nitrogen atom within the pyridine (B92270) ring and three carboxylic acid groups in adjacent positions (2, 3, and 4) theoretically allows for multiple points of attachment to a metal center.

Multidentate Chelating Properties

Pyridinetricarboxylic acids are inherently multidentate ligands, capable of binding to a metal ion through multiple donor sites simultaneously, forming stable chelate rings. The arrangement of the three carboxyl groups alongside the pyridine nitrogen in the 2,3,4-isomer offers the potential for it to act as a tridentate or even a tetradentate ligand. The formation of five- or six-membered chelate rings involving the metal center, the pyridine nitrogen, and the carboxylate oxygen at the 2-position is a common feature in related pyridine-carboxylate ligands. The additional carboxylate groups at the 3- and 4-positions can engage in further chelation or bridge to adjacent metal centers, leading to the formation of higher-dimensional structures.

Donor Atom Involvement (Nitrogen and Oxygen)

The primary donor atoms in this compound are the pyridine ring nitrogen and the oxygen atoms of the three carboxylate groups. Upon deprotonation, the carboxylate groups can coordinate to metal ions in several modes: monodentate, bidentate chelating, or bidentate bridging. The pyridine nitrogen provides an additional coordination site. The combination of both hard (oxygen) and borderline (nitrogen) donor atoms allows this ligand to coordinate effectively with a wide range of metal ions, including the transition metals.

Formation of Metal Complexes

The interaction of this compound with transition metal ions is expected to yield a diverse array of metal complexes. However, specific studies detailing the synthesis and structural characterization of complexes with many common transition metals are not readily found in the existing literature.

Interaction with Transition Metal Ions (e.g., Fe(II), Zn(II), Mn(II), Co(II), Ni(II), Cu(II), Cd(II))

While extensive research documents the interaction of other pyridine-carboxylate ligands with a host of transition metals, specific data for this compound is sparse. For related ligands, such as pyridine-2,3-dicarboxylic acid, complexes with Cu(II), Zn(II), and Cd(II) have been synthesized and shown to form coordination polymers. rsc.orgresearchgate.net Similarly, Mn(III) complexes with pyridine-2,3-dicarboxylic acid have been reported to form polymeric chains with distorted octahedral geometry around the manganese ion. ijcm.ir Studies on pyridine-2,4,6-tricarboxylic acid have also shown the formation of coordination polymers with Mn(II) and Co(II). rsc.org

Based on this, it is highly probable that this compound also forms stable complexes with these metal ions. However, without specific experimental evidence, the exact nature and structure of these potential complexes remain speculative.

Coordination Geometries and Environments

The coordination geometry around a metal center is dictated by the nature of the metal ion, its oxidation state, and the coordination modes of the ligand. For transition metal complexes with related pyridine-carboxylate ligands, a variety of coordination geometries are observed, including distorted octahedral, square pyramidal, and tetrahedral. ijcm.irresearchgate.net For instance, in a polymeric Mn(III) complex with pyridine-2,3-dicarboxylic acid, the manganese ion exhibits a six-coordinate distorted octahedral geometry. ijcm.ir It is reasonable to assume that complexes of this compound would exhibit similar coordination environments, influenced by the steric and electronic effects of the three adjacent carboxylate groups.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate and bridging capabilities of pyridinetricarboxylic acids make them excellent candidates for the construction of coordination polymers and MOFs. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and separation.

There are general assertions that this compound is utilized as a building block in the synthesis of coordination compounds and MOFs. ontosight.ai The adjacent positioning of the three carboxylate groups could facilitate the formation of robust and intricate one-, two-, or three-dimensional networks. For example, studies on pyridine-2,3-dicarboxylic acid have demonstrated its ability to form 2D and 3D frameworks with Cu(II), Zn(II), and Cd(II). rsc.orgresearchgate.net Research on pyridine-2,4,6-tricarboxylic acid has also led to the synthesis of coordination polymers with various dimensionalities depending on the metal ion used. rsc.orguzh.ch While the potential for this compound in this field is clear, a significant body of research demonstrating its application in the synthesis of specific, well-characterized coordination polymers and MOFs is yet to be established in the public domain.

Design and Self-Assembly Strategies

The design of coordination compounds using this compound involves leveraging its multifunctional nature as a ligand. The nitrogen atom on the pyridine ring and the oxygen atoms of the three carboxylate groups provide multiple potential binding sites for metal ions. This allows for the self-assembly of intricate one-, two-, and three-dimensional structures.

The final architecture of the resulting coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the reaction conditions (such as temperature and pH), and the presence of other ligands. For instance, the stepwise decarboxylation of this compound can be controlled by temperature. At 185-190°C, it selectively loses one carboxyl group to form 3,4-pyridinedicarboxylic acid, also known as cinchomeronic acid. vdoc.pub Further heating leads to the formation of nicotinic acid and some isonicotinic acid. vdoc.pub This controlled decomposition can be a strategic tool in the synthesis of specific coordination compounds.

Hydrothermal synthesis is a common method employed for the self-assembly of coordination polymers using 2,3,4-H₃PTA. This technique facilitates the crystallization of complex structures that might not be accessible under ambient conditions.

Structural Diversity in Coordination Architectures

The coordination of this compound with various metal ions leads to a remarkable diversity of structural architectures. The dimensionality of these structures, ranging from simple discrete molecules to infinite one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks, is a direct consequence of the ligand's binding modes and the coordination preferences of the metal centers.

For example, the reaction of this compound with different metal ions under varying conditions can yield a range of coordination polymers. While specific examples for 2,3,4-H₃PTA are not extensively detailed in the provided search results, the behavior of its isomers, such as pyridine-2,4,6-tricarboxylic acid, illustrates the potential for structural diversity. This related compound forms coordination polymers with varying dimensionalities (1D to 3D) with alkaline earth metals like Mg(II), Ca(II), Sr(II), and Ba(II), where the resulting structure is influenced by the ionic radius of the metal. Similarly, with lanthanide ions like Dy(III) and Ce(III), it forms 3D networks and 1D/2D polymers, respectively. It is reasonable to infer that this compound exhibits similar versatility.

The flexibility of the carboxylate groups, which can adopt monodentate, bidentate (chelating or bridging), and even tridentate coordination modes, further contributes to the structural variety. The pyridine nitrogen also acts as a key coordination site, often linking metal centers to propagate the network.

Topological Analysis of Coordination Networks

The intricate structures of coordination polymers derived from this compound can be simplified and classified using topological analysis. This approach represents the metal centers as nodes and the organic ligands as linkers, reducing the complex crystal structure to a fundamental network topology.

While specific topological analyses for networks exclusively built from this compound are not detailed in the provided search results, the principles of this analysis are broadly applicable. The connectivity of the metal ions and the ligand determines the resulting topology. For instance, if the metal ion acts as a 4-connected node and the ligand as a 2-connected linker, a simple 1D chain might be formed. More complex topologies arise from higher connectivity nodes and the bridging capabilities of the ligand. The specific arrangement of the carboxylic acid groups and the nitrogen atom in 2,3,4-H₃PTA can lead to unique and complex network topologies.

Applications in Catalysis

Heterogeneous Catalysis by Coordination Polymers

The use of pyridinedicarboxylic and tricarboxylic acids as organic linkers to construct coordination polymers (CPs) and metal-organic frameworks (MOFs) is a well-established strategy in materials science. These materials are valued for their high surface areas, tunable porosity, and the presence of catalytically active sites, such as metal nodes and functionalized organic linkers. However, a review of available research indicates that while isomers like 2,6-pyridinedicarboxylic acid, 3,5-pyridinedicarboxylic acid, and 2,4,6-pyridinetricarboxylic acid are commonly used to create catalytically active coordination polymers, there are no specific reports on the synthesis or catalytic application of coordination polymers derived explicitly from 2,3,4-Pyridinetricarboxylic acid.

Specific Catalytic Reactions Investigated

Despite the theoretical potential of coordination polymers based on this compound for various catalytic transformations, no experimental studies have been found that investigate their efficacy in the following key organic reactions.

Knoevenagel Condensation Reactions

The Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, is frequently used as a benchmark to test the activity of new heterogeneous catalysts. Many MOFs and CPs, including those built from other pyridine-based ligands, have proven to be effective catalysts for this reaction. They typically utilize basic sites on the organic linker or open metal sites to facilitate the reaction between an active methylene (B1212753) compound and a carbonyl group. Nevertheless, there is no published research detailing the use of a coordination polymer synthesized from this compound as a catalyst for the Knoevenagel condensation.

Oxidative Degradation of Organic Dyes

Coordination polymers are often investigated as catalysts for the advanced oxidation processes used in the degradation of persistent organic pollutants like synthetic dyes. These materials can act as catalysts in Fenton-like reactions or as photocatalysts to generate reactive oxygen species. There are, however, no studies available that specifically report on the use of this compound-based coordination polymers for the oxidative degradation of organic dyes.

Catalyst Recycling and Stability Studies

A critical aspect of heterogeneous catalysis is the stability and reusability of the catalyst. Such studies are fundamental to assessing the practical viability of a new catalytic material. Since no primary research was found on the catalytic applications of coordination polymers derived from this compound, there is consequently no data available concerning their recycling or stability under catalytic reaction conditions.

Research in Advanced Materials Science

Gas Storage and Separation Technologies (within MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials that have garnered significant attention for their potential in gas storage and separation. The structure and functionality of the organic linkers used in their synthesis are crucial determinants of their properties. While various pyridine-based carboxylic acids have been successfully employed as linkers to create MOFs with high gas sorption capacities and selectivity, a thorough review of scientific literature reveals a notable lack of specific research on the use of 2,3,4-pyridinetricarboxylic acid for these applications. Consequently, there is no available data on its performance in gas storage and separation technologies within MOFs to present.

Development of Ferroelectric Materials

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, have applications in memory devices, sensors, and capacitors. The design of new ferroelectric materials sometimes involves the use of organic molecules with specific polar characteristics. Derivatives of pyridine (B92270) carboxylic acids have been investigated for the synthesis of ferroelectric liquid crystals. However, there is no specific research documented in the scientific literature on the development or theoretical modeling of ferroelectric materials incorporating this compound.

Luminescent Properties of Lanthanide Complexes and MOFs

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them suitable for applications in lighting, displays, and sensing. The luminescence of lanthanide ions can be significantly enhanced by coordinating them with organic ligands that act as "antennas," absorbing light and transferring the energy to the lanthanide ion. Pyridine-based ligands are often explored for this purpose. Despite the general interest in this area, specific studies on the luminescent properties of lanthanide complexes or MOFs formed with this compound are not available in the current body of scientific literature.

The sensitization of lanthanide luminescence typically involves the organic ligand absorbing light, followed by intersystem crossing to a triplet state, and then energy transfer to the emissive energy levels of the lanthanide ion. The efficiency of this process is highly dependent on the energy levels of the ligand. Without experimental or theoretical studies on lanthanide complexes of this compound, the specific sensitization mechanisms involving this compound have not been elucidated.

A detailed analysis of excitation and emission wavelengths is fundamental to characterizing luminescent materials. Such data provides insights into the energy transfer processes and the local coordination environment of the lanthanide ion. As there are no published studies on the luminescent properties of lanthanide complexes or MOFs specifically utilizing this compound, no data on their excitation and emission wavelengths can be provided.

Sensor Development

Coordination polymers and MOFs have emerged as promising platforms for the development of chemical sensors. The presence of specific functional groups on the organic linkers can lead to selective interactions with analytes, resulting in a detectable change in properties, such as luminescence or electrical conductivity. While various pyridine dicarboxylic and tricarboxylic acids have been used to create chemical sensors, there is a lack of research specifically detailing the use of this compound in sensor development. Therefore, no specific research findings or performance data can be reported in this area.

Analytical Chemistry Applications of this compound

The analytical applications of pyridine-based carboxylic acids are rooted in their ability to form stable complexes with metal ions and their distinct spectroscopic properties. While specific research focusing exclusively on this compound is limited in some areas of analytical chemistry, the principles of its application can be understood through the well-documented methodologies established for its isomers and other related polycarboxylic acids. This article explores the established and potential uses of this compound in various analytical techniques.

Biological and Biochemical Research Applications Non Clinical

Molecular Interactions as Chelating Agents

While direct and extensive studies on 2,3,4-pyridinetricarboxylic acid as a chelating agent are not widely documented, the broader class of pyridinetricarboxylic acids and their derivatives have demonstrated significant potential for metal ion chelation. The arrangement of nitrogen and oxygen atoms in these molecules allows for the formation of stable complexes with various metal ions. Research into structurally similar compounds, particularly hydroxypyridinecarboxylic acids, provides insight into this potential.

For instance, derivatives such as 1,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid have been evaluated for their ability to chelate iron (Fe(III)) and aluminium (Al(III)). epa.gov One study on 2-methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2), a triprotic acid, detailed its complex formation with Fe(III) and Al(III) in an aqueous solution. nih.gov This compound demonstrated the ability to form several stable metal-ligand complexes. nih.gov Although DT2 was found to have a lower complexation efficiency compared to some other available chelators, it was higher than its non-methylated counterpart, 3-hydroxy-4-pyridinecarboxylic acid. nih.gov Another isomer, collidinic acid (pyridine-2,4,6-tricarboxylic acid), is noted for its use in the spectrophotometric determination of iron, a process reliant on its chelating properties. wikipedia.org

The stability of these complexes is a critical factor in their potential utility. The table below details the stability constants for various metal-ligand complexes formed between 2-methyl-3-hydroxy-4-pyridinecarboxylic acid (represented as L) and both Fe(III) and Al(III). nih.gov

Table 1: Stability Constants (log β) of Metal-Ligand Complexes

| Complex | Fe(III) | Al(III) |

|---|---|---|

| MLH | 19.38 | 17.43 |

| ML | 16.01 | - |

| MLH(-1) | 12.28 | - |

| ML2H2 | 37.29 | 33.74 |

| ML2H | - | 27.6 |

| ML3H3 | 53.41 | 48.72 |

| ML3H2 | 47.99 | 42.67 |

| ML3H | 41.21 | 35.8 |

| ML3 | 34.1 | 27.92 |

Data sourced from a study on 2-methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2) complexes. nih.gov

Investigations into Enzyme Inhibition Mechanisms (from related compounds/derivatives)

The pyridinecarboxylic acid scaffold is a valuable starting point for the synthesis of enzyme inhibitors. Research has shown that analogues and derivatives of these acids can exhibit inhibitory effects on various enzymes. For example, certain 2-pyridinecarboxylic acid-related compounds have demonstrated inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A. nih.gov

A significant area of investigation involves the inhibition of glycogen (B147801) phosphorylase (GP), a key enzyme responsible for breaking down glycogen into glucose. nih.gov Pharmacological inhibition of GP is considered a potential therapeutic strategy for type 2 diabetes mellitus. nih.gov While this compound itself is not a primary focus, structurally related derivatives have been designed and studied as potent GP inhibitors.

Research has explored C-glucopyranosyl derivatives, which are metabolically stable analogues of molecules known to interact with the enzyme's catalytic site. nih.gov Specifically, C-glucopyranosyl pyrimidin-4-one derivatives have been synthesized and evaluated as potential GP inhibitors. nih.gov These compounds are designed to mimic the structure of natural C-nucleosides. nih.gov Other research has focused on tartaric acid derivatives, such as BF142, which have also been identified as glycogen phosphorylase inhibitors. nih.gov These studies highlight a common strategy: using a core structure (like a dicarboxylic acid) to develop molecules that can fit into and block the active site of an enzyme. nih.govnih.gov

Table 2: Examples of Investigated Glycogen Phosphorylase Inhibitors

| Inhibitor Class/Compound | Target Enzyme | Research Focus |

|---|---|---|

| C-glucopyranosyl pyrimidin-4-ones | Glycogen Phosphorylase (GP) | Design of metabolically stable inhibitors acting at the catalytic site. nih.gov |

| BF142 (a tartaric acid derivative) | Glycogen Phosphorylase (GP) | Investigation of β-cell function enhancement. nih.gov |

Interaction with Biological Systems and Macromolecules

Derivatives of this compound demonstrate a capacity to interact with and influence various biological systems. In non-clinical plant studies, certain 2-pyridinecarboxylic acid-related compounds were found to inhibit seed germination and root growth in Brassica campestris. nih.gov The same compounds also reduced the amount of chlorophyll (B73375) in the plant's cotyledons, indicating an interaction with key physiological pathways. nih.gov

Furthermore, the reactivity of related compounds like 2,3-pyridine dicarboxylic anhydride (B1165640) has been utilized to synthesize a range of molecules that interact with microbial systems. researchgate.net By reacting the anhydride with various nucleophiles, researchers have created pyridine (B92270) carboxamides and pyrrolo[3,4-b]pyridine-5,7-dione derivatives. researchgate.net Subsequent screening of these synthesized compounds revealed antimicrobial activities, demonstrating their interaction with biological macromolecules in microorganisms. researchgate.net

Role as Building Blocks for Biocompatible Materials

The chemical structure of pyridinetricarboxylic acids makes them versatile building blocks for creating more complex molecules and materials. The reactivity of the anhydride of the related 2,3-pyridinedicarboxylic acid has been shown to be a useful precursor in organic synthesis. researchgate.net It can be used to create a variety of derivatives, including arylcarbamoylpyridinecarboxylic acids, cyclic imides, and nicotinamides. researchgate.net Treatment of its derivatives with other reagents can yield more complex heterocyclic systems like thiazole (B1198619) and pyrimidine (B1678525) structures. researchgate.net

In the field of material science, the isomeric pyridine-2,4,6-tricarboxylic acid has been used to construct supramolecular polymers through reactions with lanthanide metals. wikipedia.org This demonstrates the potential for pyridinetricarboxylic acids to act as organic linkers in the formation of metal-organic frameworks (MOFs) or coordination polymers, some of which may have applications as biocompatible materials.

Theoretical and Computational Chemistry Studies

Computational Investigations of Ligand-Metal Interactions

Computational chemistry, especially Density Functional Theory (DFT), is instrumental in elucidating the nature of interactions between ligands like 2,3,4-pyridinetricarboxylic acid and various metal centers. electrochemsci.orgnih.gov These studies provide a molecular-level understanding of the coordination process, stability of the resulting complexes, and the electronic factors governing the ligand-metal bonds.

The interaction involves the donation of electrons from the ligand's high-energy orbitals (Highest Occupied Molecular Orbital or HOMO) to the metal's low-energy empty orbitals (Lowest Unoccupied Molecular Orbital or LUMO). electrochemsci.org For pyridine (B92270) derivatives, the nitrogen atom and the oxygen atoms of the carboxylate groups are the primary sites for electrophilic attack and are thus the most probable locations for bonding to a metal surface or ion. electrochemsci.org

Quantum chemical parameters calculated through DFT are crucial for predicting the strength and nature of these interactions. Key parameters include:

HOMO and LUMO Energies: The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A small energy gap (ΔE) between HOMO and LUMO suggests higher reactivity. electrochemsci.org

Electronegativity (χ) and Electron Affinity (A): High electronegativity indicates a strong attraction for electrons, suggesting a more potent interaction with a metal surface. electrochemsci.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack and thus likely to coordinate with a metal cation. electrochemsci.org For related pyridine dicarboxylic acids, these maps show dense negative potential around the carboxylate oxygen atoms, confirming them as primary binding sites. electrochemsci.org

Studies on related pyridine dicarboxylic acids reveal that the distribution of LUMO electron densities over the pyridine ring and carboxyl groups indicates favorable interactions with the electron-rich orbitals of metals. electrochemsci.org The specific orientation and deprotonation state of the three carboxylic acid groups and the pyridine nitrogen in this compound allow for versatile and strong chelation with a wide range of metal ions, including transition metals like copper and zinc, and lanthanides. nih.govmdpi.com The Jahn-Teller effect in Cu(II) complexes, for example, leads to specific geometric distortions that can be accurately modeled and predicted using DFT. mdpi.com

| Parameter | Significance in Ligand-Metal Interactions | Typical Computational Method |

|---|---|---|

| E(HOMO) | Indicates electron-donating ability; higher values suggest stronger donation. | DFT |

| E(LUMO) | Indicates electron-accepting ability; lower values suggest stronger acceptance. | DFT |

| Energy Gap (ΔE) | Represents chemical reactivity; smaller gap implies higher reactivity. | DFT |

| Electronegativity (χ) | Measures the power to attract electrons; higher values suggest stronger binding to the metal. electrochemsci.org | DFT (Calculated from I and A) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic attack (metal coordination). electrochemsci.org | DFT |

| Interaction Energy | Quantifies the stability of the ligand-metal bond, including noncovalent forces. nih.gov | DFT with dispersion corrections (e.g., D3) |

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict the spectroscopic properties of molecules like this compound and its metal complexes. Comparing calculated spectra with experimental data serves as a crucial validation for the computed molecular geometries and electronic structures.

One of the most common applications is the prediction of infrared (IR) spectra. DFT calculations can accurately predict the vibrational frequencies of a molecule. For carboxylate-containing ligands, the stretching vibrations of the C=O and C-O bonds (asymmetric and symmetric stretches of the COO⁻ group) are particularly informative. nih.gov The positions of these bands in the IR spectrum can indicate the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). nih.govijcm.ir

For example, a significant shift in the asymmetric and symmetric stretching vibrations of the carboxylate group to lower wavenumbers upon coordination to a metal center is a hallmark of binding. nih.gov The separation (Δν) between the asymmetric (ν_as) and symmetric (ν_s) frequencies is often used to diagnose the coordination mode. Computational studies can predict these shifts, aiding in the interpretation of experimental IR spectra of newly synthesized coordination compounds. nih.gov

Furthermore, computational chemistry can predict other spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions (UV-Vis spectra). By calculating the electronic structure and the magnetic shielding of atomic nuclei, the NMR spectrum can be simulated. Similarly, by calculating the energy difference between electronic states, UV-Vis absorption maxima can be predicted, which is relevant for understanding the photoluminescent properties of certain metal complexes. rsc.org

| Spectroscopic Technique | Predicted Property | Structural Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies (e.g., ν_as(COO⁻), ν_s(COO⁻)). nih.gov | Confirmation of functional groups, determination of carboxylate coordination mode (monodentate, bidentate). nih.gov |

| UV-Visible Spectroscopy | Electronic transitions (λ_max). | Information on electronic structure, prediction of color and photoluminescent behavior of complexes. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | Confirmation of molecular structure and connectivity in solution. |

Molecular Modeling of Coordination Polymers and MOFs

This compound is an excellent building block, or "linker," for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). ontosight.ai Its rigid pyridine core and multiple carboxylate binding sites allow for the formation of robust and porous multidimensional architectures. ijcm.irrsc.org

Molecular modeling plays a vital role in this field, from the design of new structures to understanding their properties.

Rational Design: Before synthesis, computational modeling can be used to predict the likely topology and structure of a MOF that would form from this compound and a chosen metal ion. By considering the preferred coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar) and the stereochemistry of the linker, chemists can design synthetic strategies to target specific network topologies (e.g., 2D layers or 3D frameworks). ijcm.iracs.org

Property Prediction: Computational simulations can predict the functional properties of MOFs, such as their capacity for gas storage (e.g., H₂, CO₂), separation, and catalysis. acs.org By modeling the interaction of small guest molecules with the internal surfaces of the MOF, researchers can estimate adsorption energies and diffusion pathways, guiding the selection of the most promising materials for specific applications.

For instance, studies on the closely related pyridine-2,3-dicarboxylic acid have shown its ability to form diverse structures, including 2D layers that interpenetrate to form 3D motifs, or non-interpenetrating 3D frameworks with cavities. rsc.org The final structure is highly dependent on the metal ion used (e.g., Cu(II), Zn(II), Cd(II)) and the presence of other ancillary ligands. rsc.orgacs.org Molecular modeling helps rationalize why different metal ions or synthesis conditions lead to vastly different, yet predictable, framework structures. ijcm.iracs.org

Degradation Pathways and Environmental Considerations

Ligand Decomposition Studies in Coordination Environments

The stability and decomposition of pyridine-based ligands like 2,3,4-pyridinetricarboxylic acid are critical factors in the application of their corresponding coordination polymers, especially under thermal or hydrothermal conditions. While direct studies on the decomposition of this compound within a coordination framework are specific to the complex, extensive research on analogous pyridine-polycarboxylate metal complexes offers a clear indication of its likely behavior.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are common techniques used to determine the thermal stability of these compounds. Studies on metal complexes of various pyridinecarboxylic acids reveal that decomposition often occurs in multiple steps. For instance, the thermal decomposition of a homodinuclear cobalt(II) complex with pyridine-2,6-dicarboxylic acid (dipicolinic acid) shows initial loss of water molecules followed by the decomposition of the organic ligand at higher temperatures. shd-pub.org.rs The pyrolysis of the ligand itself can proceed through various reaction pathways. shd-pub.org.rs

The stability of these coordination polymers is significantly influenced by the central metal ion and the coordination mode of the ligand. Many coordination polymers constructed from pyridine-polycarboxylic acids exhibit high thermal stability, which is a desirable property for applications in catalysis and materials science. nih.govacs.org For example, a series of metal-organic architectures synthesized hydrothermally using a pyridine-tricarboxylic acid derivative were found to have distinct thermal behaviors depending on the metal ion (Mn, Co, Ni, Zn, Cd, Pb). nih.gov Similarly, the thermal stability of complexes derived from pyridine-3,5-dicarboxylic acid has been systematically studied. rsc.org

Some coordination polymers are designed to be photocatalytically active, often for the degradation of environmental pollutants like organic dyes. nih.govmdpi.com In such cases, the pyridine-polycarboxylic acid ligand must exhibit sufficient stability under UV or visible light irradiation to support the catalytic process. A cobalt(II) coordination polymer incorporating a pyridine-tricarboxylic acid derivative, for example, was shown to be a stable and recyclable photocatalyst for the degradation of methylene (B1212753) blue under UV light. nih.gov This implies a degree of photostability of the coordinated ligand.

The table below summarizes findings from thermal decomposition studies of coordination compounds containing related pyridine-polycarboxylic acid ligands.

| Compound/Ligand | Metal Ion(s) | Method | Key Findings |

| Pyridine-2,6-dicarboxylic acid | Cobalt(II) | TGA/DSC | Stepwise decomposition involving loss of water followed by pyrolysis of the organic ligand. shd-pub.org.rs |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | TGA | The thermal stability of the resulting metal-organic frameworks was studied, showing dependence on the metal and structure. rsc.org |

| Pyridine-tricarboxylic acid derivative | Mn, Co, Ni, Zn, Cd, Pb | TGA | Thermal behavior of the metal-organic architectures was investigated, highlighting structural and metal-ion influence. nih.gov |

| Pyridine-dicarboxylic acid derivative | Multiple | TGA, FTIR, PXRD | The resulting coordination polymers showed good stability under hydrothermal conditions. acs.org |

Biodegradation Potential (Implied from general organic acid studies)

While specific studies on the biodegradation of this compound are not extensively documented, the biodegradability of pyridine (B92270) and its simpler carboxylated derivatives has been established, allowing for strong inferences about its likely environmental fate. Generally, pyridinecarboxylic acids are considered susceptible to microbial degradation. scispace.com The process often begins with hydroxylation of the pyridine ring, a step that incorporates oxygen from water and makes the ring more susceptible to cleavage. scispace.com

Research on the degradation of pyridinedicarboxylic acid (PDCA) isomers, which are structurally analogous to this compound, provides a compelling model for its potential breakdown. Marine bacteria have been shown to partially oxidize 2,3-PDCA, 2,5-PDCA, and 2,6-PDCA. These initial metabolic steps result in hydroxylated intermediates which are notably more susceptible to photodegradation by sunlight than the parent compounds. This suggests a coupled metabolic and photolytic pathway for the complete degradation of these molecules in aquatic environments.

Furthermore, studies on the catabolic pathway of pyridine in Arthrobacter sp. have identified enzymes with broad substrate specificity. The monooxygenase enzyme PyrA, involved in the initial ring cleavage of pyridine, was also found to be active on a range of carboxylated pyridines, including 2,3-pyridinedicarboxylic acid. This indicates that soil bacteria may possess the enzymatic machinery to initiate the degradation of more complex pyridine polycarboxylic acids.

The biodegradation pathways of aromatic acids like phthalic acid can also offer parallels. Phthalic acid can be metabolized by various microorganisms, often proceeding through intermediates like benzoic acid before the aromatic ring is cleaved. nih.gov It is plausible that the biodegradation of this compound could follow a similar pattern of sequential decarboxylation and ring hydroxylation prior to cleavage.

The table below outlines key findings from studies on related compounds that imply the biodegradation potential of this compound.

| Studied Compound(s) | Organism(s)/System | Key Findings & Implications for this compound |

| Pyridine and Pyridinecarboxylic acids | Various Bacteria | Generally susceptible to biodegradation, often initiated by hydroxylation. scispace.com |

| 2,3-, 2,5-, and 2,6-Pyridinedicarboxylic acid | Marine Bacteria | Partially oxidized to metabolites that are readily degraded by sunlight, suggesting a coupled bio- and photodegradative pathway. |

| Various Carboxylated Pyridines (including 2,3-pyridinedicarboxylic acid) | Arthrobacter sp. | The PyrA monooxygenase, which initiates pyridine ring cleavage, is active on these substrates, indicating a potential enzymatic pathway for degradation. |

| Phthalic acid esters (degraded to Phthalic acid) | Mycobacterium sp. | Degradation proceeds via intermediates like benzoic acid, suggesting a possible analogous pathway for pyridine-based acids. nih.gov |

Future Research Directions and Emerging Areas

Exploration of Novel Coordination Architectures

The unique disposition of three adjacent carboxylic acid groups on the pyridine (B92270) ring of 2,3,4-pyridinetricarboxylic acid offers a rich platform for the design of novel coordination polymers and metal-organic frameworks (MOFs). The close proximity of the carboxylate groups can lead to strong chelation effects and facilitate the formation of unique secondary building units (SBUs). Future research should focus on systematically exploring its coordination behavior with a wide range of metal ions, including lanthanides and transition metals.

The dimensionality and topology of the resulting frameworks are expected to be highly dependent on the choice of metal ion, reaction conditions (such as temperature and pH), and the use of ancillary ligands. For instance, studies on the isomeric pyridine-2,4,6-tricarboxylic acid have demonstrated the formation of diverse structures ranging from discrete tetrameric complexes to one-, two-, and three-dimensional coordination polymers depending on the metal ion and reaction conditions nih.gov. Similarly, the use of pyridine-3,4-dicarboxylic acid has led to the synthesis of novel 3D coordination polymers with interesting topologies mdpi.com. It is anticipated that the steric hindrance and electronic effects of the three adjacent carboxyl groups in the 2,3,4-isomer will lead to unprecedented network topologies.

| Ligand Isomer | Metal Ion(s) | Resulting Architecture | Reference |

| Pyridine-2,4,6-tricarboxylic acid | Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), Dy(III) | Discrete complexes, 1D, 2D, and 3D coordination polymers | nih.gov |

| Pyridine-3,4-dicarboxylic acid | Co(II) | 2D hexagonal networks linked into 3D supramolecular architectures | mdpi.com |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D -> 3D parallel interpenetration and non-interpenetrating 3D frameworks | rsc.org |

The systematic investigation of these factors will be crucial in constructing a library of novel materials with tailored pore sizes, shapes, and functionalities, which are essential for various applications.

Expanded Applications in Diverse Catalytic Systems

The development of heterogeneous catalysts from coordination polymers and MOFs is a rapidly growing field. The porous nature and high surface area of these materials, combined with the potential for catalytically active metal centers and functional organic linkers, make them highly attractive for various chemical transformations. Future research should explore the catalytic potential of MOFs derived from this compound.

The pyridine nitrogen atom and the uncoordinated carboxylate oxygen atoms can act as Lewis basic sites, while the metal centers can function as Lewis acidic sites. This bifunctional nature could be exploited in a range of catalytic reactions. For example, coordination polymers based on other pyridine-dicarboxylic and -tricarboxylic acid linkers have shown catalytic activity in Knoevenagel condensation reactions acs.org. Furthermore, Co(II)-based MOFs have been utilized as efficient electrocatalysts for the oxygen reduction reaction rsc.org.

A key area of future work will be to synthesize MOFs with open metal sites or to post-synthetically modify the framework to introduce catalytically active species. The catalytic performance of these materials should be evaluated in various organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The recyclability and stability of these catalysts will also be important considerations for practical applications.

Advanced Materials Development Beyond Current Scope

The unique structural and electronic properties of this compound make it a promising building block for the development of advanced materials with novel functionalities. Beyond catalysis, MOFs derived from this ligand could be investigated for applications in gas storage and separation. The specific arrangement of functional groups within the pores could lead to selective adsorption of certain gases.

Furthermore, the thermal decomposition of these MOFs under controlled atmospheres could yield novel carbon-based materials with tailored porosity and nitrogen doping. Such materials are of interest for applications in energy storage and conversion. Research on other pyridinedicarboxylic acids has shown their potential in creating luminescent materials and as components of polyesters researchgate.net. The incorporation of this compound into polymer backbones could lead to new classes of polyesters with unique thermal and mechanical properties. The development of these advanced materials will require a multidisciplinary approach, combining expertise in coordination chemistry, materials science, and engineering.

Deeper Understanding of Biological Interaction Mechanisms

Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, and many are used in pharmaceuticals nih.govnih.gov. The isomers of pyridine carboxylic acid have been investigated as enzyme inhibitors against various targets nih.gov. The structural features of this compound, particularly the dense arrangement of polar carboxyl groups, suggest that it may interact with biological macromolecules such as proteins and nucleic acids.

Future research should focus on a systematic evaluation of the biological activity of this compound and its derivatives. This could include screening for antimicrobial, anticancer, and enzyme inhibitory activities. For instance, derivatives of 2-pyridone-3-carboxylic acid have shown antibacterial activity nih.gov, and thiazolo-pyridine dicarboxylic acid derivatives have exhibited both antibacterial and cytotoxic effects osti.gov.

Understanding the structure-activity relationships will be crucial. The specific arrangement of the carboxylic acid groups in the 2,3,4-isomer may allow for unique binding interactions with the active sites of enzymes or other biological targets. The isomeric effects on coordination and biological activity have been noted in other pyridine carboxylic acid complexes, where different coordination modes led to varying levels of interaction with biomolecules rsc.org. A thorough investigation into its biological interactions could lead to the discovery of new therapeutic agents.

Optimization of Synthetic Pathways for Specific Isomers

The availability of pure isomers of pyridinetricarboxylic acids is essential for their systematic study and application. Currently, the synthesis of specific isomers can be challenging, often resulting in mixtures that are difficult to separate. A significant area for future research is the development of optimized and selective synthetic pathways for this compound.

Existing methods for the preparation of pyridinedicarboxylic acids often involve the oxidation of quinoline (B57606) precursors with strong oxidizing agents like nitric acid or potassium permanganate (B83412) epo.orgepo.orggoogle.com. These methods can suffer from low yields and the formation of byproducts.

Future work should focus on developing more efficient and environmentally friendly synthetic routes. This could involve the use of novel catalysts, milder reaction conditions, and starting materials that are more readily available. The development of chromatographic techniques for the efficient separation of isomers will also be important. A reliable and scalable synthesis of this compound will be a critical enabler for all the future research directions outlined above.

Q & A

Q. What are the key physicochemical properties of 2,3,4-pyridinetricarboxylic acid, and how are they experimentally determined?

Methodological Answer: The compound (CAS 632-95-1) has a molecular weight of 211.13 g/mol and a melting point (MP) of 250°C . Solubility in water at 15°C is reported as 12.00 g/L (5.684 × 10⁻² M) . Key characterization methods include:

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Measured gravimetrically or via UV-Vis spectroscopy in saturated solutions.

- Acidity Constants (pKa) : Estimated using potentiometric titration; predicted pKa values for pyridinecarboxylic analogs range from 2.60–4.50, depending on substitution patterns .

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 211.13 g/mol | Mass spectrometry |

| Melting Point | 250°C | DSC |

| Aqueous Solubility | 12.00 g/L at 15°C | Gravimetric analysis |

Q. What synthetic routes are available for this compound?

Methodological Answer: While direct synthesis data for this isomer is limited in the provided evidence, analogous pyridinecarboxylic acids are synthesized via:

- Oxidation of alkylpyridines : For example, nitration followed by oxidation of methyl groups to carboxylates.

- Carboxylation reactions : Using CO₂ or carboxylating agents under catalytic conditions (e.g., Pd or Cu catalysts).

- Post-functionalization : Protecting/deprotecting strategies (e.g., tert-butoxycarbonyl groups) to selectively introduce carboxyl groups .

Key Considerations : Optimize reaction pH, temperature, and stoichiometry to avoid decarboxylation or side products. Purification often involves recrystallization or column chromatography.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and 2500–3000 cm⁻¹ (broad O-H stretching of carboxylic acids).

- NMR : Complex splitting patterns due to three carboxyl groups; use deuterated DMSO for solubility and high-field instruments (≥400 MHz) to resolve aromatic protons.

- Mass Spectrometry : ESI-MS in negative mode expected to show [M-H]⁻ peak at m/z 210.1 .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer: The compound’s three carboxylate groups enable polydentate coordination, forming MOFs with metals like Fe³⁺, Cu²⁺, or lanthanides. Key steps:

Synthesis : Solvothermal reactions (e.g., DMF/water at 80–120°C) with metal salts.

Characterization :

- PXRD : Confirm crystallinity and phase purity.

- TGA : Assess thermal stability (decomposition typically >300°C).

- BET Analysis : Measure surface area (e.g., 500–1500 m²/g for porous MOFs).

Applications : Catalysis, gas storage, or proton conduction studies require tuning ligand-metal ratios and topology .

Q. What challenges arise in reconciling conflicting solubility or stability data for this compound?

Methodological Answer: Discrepancies in literature (e.g., solubility at varying temperatures) may stem from:

- Purity : Impurities (e.g., residual solvents) alter measurements. Validate via HPLC or elemental analysis.

- Experimental Conditions : pH, ionic strength, and solvent composition (e.g., buffered vs. pure water).

- Degradation : Carboxylic acids may decarboxylate under heat or light. Store in inert atmospheres at room temperature .

Resolution : Replicate experiments under controlled conditions and report detailed protocols (e.g., drying time, filtration methods).

Q. How can computational methods predict the coordination behavior of this compound?

Methodological Answer:

- DFT Calculations : Model ligand-metal binding energies and preferred geometries (e.g., monodentate vs. bridging carboxylates).

- Molecular Dynamics : Simulate solvent effects on coordination modes.

- pKa Prediction : Software like MarvinSketch estimates protonation states under varying pH, critical for designing MOFs or catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.